molecular formula C17H14N4OS B1192745 5-(4-Cyano-2-Methyl-1h-Benzimidazol-1-Yl)-N-Cyclopropylthiophene-2-Carboxamide CAS No. 1254834-91-7

5-(4-Cyano-2-Methyl-1h-Benzimidazol-1-Yl)-N-Cyclopropylthiophene-2-Carboxamide

Cat. No. B1192745
CAS RN: 1254834-91-7
M. Wt: 322.38
InChI Key: XRXYHTFKWSMTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Genz-669178 is a wild-type Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor.

Scientific Research Applications

Cancer Treatment

5-(4-Cyano-2-Methyl-1h-Benzimidazol-1-Yl)-N-Cyclopropylthiophene-2-Carboxamide and related compounds have been explored in the context of cancer treatment. Research indicates their potential as inhibitors in targeting cancer cells. For instance, cyclic amine-containing benzimidazole carboxamide PARP inhibitors exhibit excellent enzyme and cellular potency, making them suitable for cancer therapy (Penning et al., 2009).

Antifungal and Antibacterial Properties

Compounds related to this compound have shown significant activity against Candida species, highlighting their potential as antifungal agents (Göker et al., 2002). Additionally, benzimidazole derivatives have been synthesized with observed antimicrobial activities, suggesting their utility in combating bacterial infections (Özden et al., 2011).

Parasitic Infections

Some benzimidazole-5-carboxamide derivatives have been studied for their potential in treating parasitic infections. They show significant antiparasitic activity against organisms like Giardia intestinalis and Trichomonas vaginalis (Flores-Carrillo et al., 2017).

Neuropharmacology

Benzimidazole carboxamide derivatives have been evaluated for their affinity for neurotransmitter receptors, such as the 5-HT4 receptor. This implies potential applications in neuropharmacology and the treatment of neurological disorders (Tapia et al., 1999).

Antimalarial Applications

The compound and its analogs have been optimized for the inhibition of dihydroorotate dehydrogenase in P. falciparum, offering a potential new treatment for malaria. This optimization process has led to the development of specific inhibitors that are effective in various mouse models of malaria (Skerlj et al., 2011).

Antineoplastic and Antifilarial Agents

Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, related to the compound , have been synthesized and demonstrated significant growth inhibition in L1210 cells. Their potential as antineoplastic and antifilarial agents is noteworthy (Ram et al., 1992).

properties

CAS RN

1254834-91-7

Molecular Formula

C17H14N4OS

Molecular Weight

322.38

IUPAC Name

5-(4-cyano-2-methylbenzimidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide

InChI

InChI=1S/C17H14N4OS/c1-10-19-16-11(9-18)3-2-4-13(16)21(10)15-8-7-14(23-15)17(22)20-12-5-6-12/h2-4,7-8,12H,5-6H2,1H3,(H,20,22)

InChI Key

XRXYHTFKWSMTFI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2N1C3=CC=C(S3)C(=O)NC4CC4)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Genz-669178;  Genz-669178;  Genz-669178; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Cyano-2-Methyl-1h-Benzimidazol-1-Yl)-N-Cyclopropylthiophene-2-Carboxamide
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5-(4-Cyano-2-Methyl-1h-Benzimidazol-1-Yl)-N-Cyclopropylthiophene-2-Carboxamide
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5-(4-Cyano-2-Methyl-1h-Benzimidazol-1-Yl)-N-Cyclopropylthiophene-2-Carboxamide
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5-(4-Cyano-2-Methyl-1h-Benzimidazol-1-Yl)-N-Cyclopropylthiophene-2-Carboxamide
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5-(4-Cyano-2-Methyl-1h-Benzimidazol-1-Yl)-N-Cyclopropylthiophene-2-Carboxamide
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5-(4-Cyano-2-Methyl-1h-Benzimidazol-1-Yl)-N-Cyclopropylthiophene-2-Carboxamide

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